2,3-diamino-1-phenylbutan-1-ol chemical structure and properties
2,3-diamino-1-phenylbutan-1-ol chemical structure and properties
An In-depth Technical Guide to 2,3-diamino-1-phenylbutan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2,3-diamino-1-phenylbutan-1-ol, a vicinal diamino alcohol with significant potential in medicinal chemistry and stereoselective synthesis. The document elucidates the molecule's intricate stereochemistry, details established synthetic methodologies, and tabulates its physicochemical and spectroscopic properties. Drawing from peer-reviewed literature and chemical databases, this guide is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this and structurally related compounds. Particular emphasis is placed on the practical application of this molecule as a chiral building block, supported by detailed experimental protocols and workflow visualizations.
Introduction
Vicinal diamino motifs are prevalent in a wide array of biologically active molecules and natural products. 2,3-diamino-1-phenylbutan-1-ol, a member of this class, presents a unique structural framework characterized by a phenyl group, a hydroxyl moiety, and two amino groups on adjacent carbon atoms. This arrangement of functional groups, coupled with the presence of multiple chiral centers, makes it a valuable synthon for the construction of complex molecular architectures. Its structural analogues, such as the 1,3-diamino-4-phenylbutan-2-ol (DAPB) core, are found in potent HIV protease inhibitors like Darunavir and Saquinavir, highlighting the therapeutic potential of this chemical scaffold[1][2]. A thorough understanding of the synthesis, properties, and stereochemical nuances of 2,3-diamino-1-phenylbutan-1-ol is therefore critical for its effective utilization in drug discovery and development. This guide aims to consolidate the available technical information, offering both foundational knowledge and actionable protocols for laboratory application.
Molecular Structure and Stereoisomerism
The systematic IUPAC name for the topic compound is 2,3-diamino-1-phenylbutan-1-ol. The core structure consists of a four-carbon butane chain substituted with a phenyl group and a hydroxyl group at the first carbon (C1), an amino group at the second carbon (C2), and another amino group at the third carbon (C3).
Chiral Centers and Stereoisomers
The complexity and synthetic utility of 2,3-diamino-1-phenylbutan-1-ol arise from its stereochemistry. The molecule possesses three stereogenic centers at C1, C2, and C3. The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the 2n rule. Therefore, for this compound, there are 23 = 8 possible stereoisomers.[3] These stereoisomers exist as four pairs of enantiomers.
The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers.[3][4] Diastereomers have different physical properties (e.g., melting point, solubility, spectroscopic data) and can be separated by standard laboratory techniques such as chromatography or crystallization.[4] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules.[4]
The specific spatial arrangement (configuration) of the substituents at each chiral center dictates the overall shape of the molecule, which is crucial for its biological activity and its role as a chiral auxiliary in asymmetric synthesis.
Caption: Enantiomeric and diastereomeric relationships of the eight stereoisomers.
Synthesis Methodologies
The synthesis of vicinal diamines, particularly with stereocontrol, is a challenging yet crucial aspect of organic chemistry. While specific, optimized routes for all stereoisomers of 2,3-diamino-1-phenylbutan-1-ol are not abundantly documented in public literature, general strategies for creating similar structures can be adapted. A common approach involves the modification of readily available chiral precursors, such as amino acids or their derivatives.
One plausible synthetic strategy involves the stereoselective opening of an aziridine ring, a well-established method for synthesizing 1,2-diamines.[5] An alternative approach could start from a chiral amino alcohol, introducing the second amino group via nucleophilic substitution or other functional group interconversions.
Hypothetical Synthetic Protocol via Aziridine Intermediate
This protocol outlines a generalized, multi-step synthesis that could be adapted to produce specific stereoisomers of 2,3-diamino-1-phenylbutan-1-ol, starting from a protected amino alcohol. The choice of starting material enantiomer and reagents would dictate the final stereochemistry.
Step 1: Synthesis of an N-protected (aziridin-2-yl)phenylmethanol This key intermediate can be synthesized from a corresponding N-protected 2-amino-1-phenylbut-3-en-1-ol through an intramolecular cyclization reaction.
Step 2: Regioselective Aziridine Ring Opening The strained aziridine ring is susceptible to nucleophilic attack. Using an azide source, such as trimethylsilyl azide, allows for the introduction of a nitrogen-containing functional group that can later be reduced to an amine.[5] This reaction's regioselectivity is critical for obtaining the desired 2,3-diamino substitution pattern.
-
Procedure:
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Dissolve the N-protected (aziridin-2-yl)phenylmethanol in a suitable anhydrous solvent (e.g., dichloromethane).
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Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., Argon).
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Add trimethylsilyl azide dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 3: Reduction of the Azide The resulting azido alcohol is then reduced to the corresponding diamino alcohol. A common and effective method is the Staudinger reduction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.[5]
-
Procedure (using Triphenylphosphine):
-
Dissolve the crude azido alcohol in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine in one portion.
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Stir the mixture at room temperature for 8-16 hours.
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Remove the solvent under reduced pressure and purify the resulting diamino alcohol by column chromatography.
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Caption: Generalized synthetic workflow for 2,3-diamino-1-phenylbutan-1-ol.
Physicochemical and Spectroscopic Properties
Experimental data for 2,3-diamino-1-phenylbutan-1-ol is scarce in public databases. Therefore, properties are often predicted using computational models or inferred from structurally similar compounds. The table below summarizes key identifiers and predicted properties for a related compound, 2-amino-1-phenylbutan-1-ol, to provide a baseline for estimation.[6]
Physicochemical Data (Reference: 2-amino-1-phenylbutan-1-ol)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[6] |
| Molecular Weight | 165.23 g/mol | PubChem[6] |
| XLogP3 | 1.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| CAS Number | 5897-76-7 | PubChem[6] |
Note: The presence of a second amino group in the target molecule would increase the molecular weight, polarity, and hydrogen bonding capacity compared to the reference compound.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the three chiral centers. Key signals would include:
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A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the phenyl protons.
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A signal for the carbinol proton (-CH(OH)-) adjacent to the phenyl group.
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Signals for the protons on the carbon backbone (C2, C3, C4), likely appearing as complex multiplets.
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Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.
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A signal for the terminal methyl group (-CH₃), likely a triplet or doublet depending on coupling.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for each of the 10 carbon atoms.
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Aromatic carbons would appear in the δ 125-145 ppm range.
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The carbinol carbon (-C(OH)-) would be in the δ 70-80 ppm range.
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Carbons bearing the amino groups (-C(NH₂)-) would appear in the δ 40-60 ppm range.
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The terminal methyl carbon would be the most upfield signal (δ 10-20 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups.[8]
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A broad band in the 3200-3600 cm⁻¹ region corresponding to O-H and N-H stretching vibrations.
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C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹).
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C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹.
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C-O stretching for the alcohol group around 1050-1150 cm⁻¹.
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N-H bending vibrations around 1590-1650 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed. Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage adjacent to the functional groups.
Applications in Research and Drug Development
The primary value of 2,3-diamino-1-phenylbutan-1-ol and its derivatives lies in their application as chiral building blocks in asymmetric synthesis.[9]
Chiral Auxiliaries and Ligands
The vicinal amino alcohol motif can be utilized in a manner analogous to well-known chiral auxiliaries.[9] By temporarily attaching the molecule to a prochiral substrate, it can direct the stereochemical outcome of reactions such as alkylations or aldol additions. After the reaction, the auxiliary can be cleaved and recovered. Furthermore, the amino and hydroxyl groups are readily modifiable, allowing for the synthesis of bidentate or tridentate chiral ligands for transition metal-catalyzed asymmetric reactions, including hydrogenations and C-C bond-forming reactions.[9]
Precursors for Pharmacologically Active Agents
As mentioned, the core structure of diamino phenylbutanols is present in several potent pharmaceuticals.[1][2] The specific stereochemistry of these core units is often essential for their high-affinity binding to biological targets like enzymes. Therefore, enantiomerically pure 2,3-diamino-1-phenylbutan-1-ol isomers serve as invaluable starting materials for the total synthesis of new drug candidates and for building fragment libraries for screening against various therapeutic targets.
Safety and Handling
While specific toxicity data for 2,3-diamino-1-phenylbutan-1-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS classification for the related compound 2-amino-1-phenylbutan-1-ol, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3-diamino-1-phenylbutan-1-ol represents a molecule of significant interest for synthetic and medicinal chemists. Its stereochemical richness and versatile functional groups make it a powerful tool for the construction of complex, chiral molecules. While a comprehensive body of experimental data remains to be published, this guide has synthesized the available information on related structures and established chemical principles to provide a robust technical overview. Further research into stereoselective synthetic routes and the exploration of its derivatives as ligands and pharmaceutical precursors will undoubtedly continue to unlock the full potential of this valuable chemical entity.
References
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PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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UniCA IRIS. (2024, November 7). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Stereochemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties data of compounds (1-9). [Download Table]. Retrieved from [Link]
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MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Retrieved from [Link]
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ResearchGate. (2024, October 30). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Diamino-1-phenyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]
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